

# 3-Cyclohexylpyrrolidine: A Physicochemical Profile

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## Compound of Interest

Compound Name: 3-Cyclohexylpyrrolidine

Cat. No.: B1351582

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available physicochemical properties of **3-Cyclohexylpyrrolidine**. Due to the limited availability of experimental data for this specific compound, this document primarily presents predicted values derived from computational models, alongside established, general experimental protocols for the determination of key physicochemical parameters.

## Core Physicochemical Properties

The precise experimental determination of the physicochemical properties of **3-Cyclohexylpyrrolidine** is not extensively documented in publicly available literature. The CAS number 78813-85-1 has been associated with this compound in some chemical databases and patent literature; however, it is not consistently indexed across all major chemical inventories.

To provide a useful reference for researchers, the following table summarizes the predicted physicochemical properties of **3-Cyclohexylpyrrolidine**, calculated using established computational models. It is imperative to note that these are in silico predictions and should be confirmed by experimental data.

Property	Predicted Value	Unit	Prediction Tool/Method
Molecular Formula	C <sub>10</sub> H <sub>19</sub> N	-	-
Molecular Weight	153.27	g/mol	-
Boiling Point	215.8 ± 7.0	°C	ACD/Labs Percepta
pKa (strongest basic)	10.8 ± 0.3	-	ACD/Labs Percepta
LogP	2.5 ± 0.3	-	ACD/Labs Percepta
Aqueous Solubility (at pH 7)	1.2	g/L	ACD/Labs Percepta
Density	0.91 ± 0.06	g/cm <sup>3</sup>	ACD/Labs Percepta
Refractive Index	1.48 ± 0.02	-	ACD/Labs Percepta

Disclaimer: The data presented in this table are predicted values and have not been experimentally verified. These values should be used for estimation purposes only.

## Experimental Protocols for Physicochemical Property Determination

While specific experimental data for **3-Cyclohexylpyrrolidine** is scarce, the following are detailed, generalized protocols for determining the key physicochemical properties of a similar amine compound.

### Determination of Boiling Point (Micro-method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For small sample volumes, a common method is the Thiele tube or a similar micro boiling point apparatus.

Apparatus:

- Thiele tube or other suitable heating bath (e.g., oil bath with a stirrer)

- Thermometer (calibrated)
- Small test tube (e.g., Durham tube)
- Capillary tube (sealed at one end)
- Heat source (e.g., Bunsen burner or heating mantle)

Procedure:

- A small amount of the liquid sample (a few milliliters) is placed into the small test tube.
- A capillary tube, sealed at one end, is inverted and placed into the test tube with the sample.
- The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.
- The assembly is placed in a Thiele tube or oil bath, with the heat-transfer fluid (e.g., mineral oil) level above the sample but below the opening of the test tube.
- The apparatus is heated gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
- The heating is continued until a steady stream of bubbles is observed.
- The heat source is then removed, and the apparatus is allowed to cool slowly.
- The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube.

## Determination of pKa by Potentiometric Titration

The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. For a basic compound like **3-Cyclohexylpyrrolidine**, the pKa of its conjugate acid is determined. Potentiometric titration is a highly accurate method for this determination.<sup>[1][2]</sup>

Apparatus:

- pH meter with a combination pH electrode (calibrated with standard buffers at pH 4, 7, and 10)
- Burette (calibrated)
- Beaker or titration vessel
- Magnetic stirrer and stir bar
- Standardized solution of a strong acid (e.g., 0.1 M HCl)
- Inert gas supply (e.g., nitrogen) for purging

Procedure:

- A known concentration of the amine sample is prepared in a suitable solvent (e.g., water or a water/co-solvent mixture).
- The solution is transferred to the titration vessel and placed on the magnetic stirrer.
- The solution is purged with an inert gas to remove dissolved carbon dioxide, which can interfere with the measurement.
- The calibrated pH electrode is immersed in the solution.
- The initial pH of the solution is recorded.
- The standardized strong acid is added in small, precise increments from the burette.
- After each addition, the solution is allowed to equilibrate, and the pH is recorded.
- The titration is continued past the equivalence point.
- A titration curve is generated by plotting the pH versus the volume of titrant added.
- The pKa is determined from the pH at the half-equivalence point, which is the point where half of the base has been neutralized.[3] This corresponds to the midpoint of the buffer region on the titration curve.

## Determination of LogP (Shake-Flask Method)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. The shake-flask method is the traditional and most reliable method for its determination.<sup>[4][5]</sup>

Apparatus:

- Separatory funnels or glass vials with screw caps
- Mechanical shaker or vortex mixer
- Centrifuge (optional)
- Analytical instrumentation for concentration determination (e.g., HPLC-UV, GC-MS)
- 1-Octanol (pre-saturated with water)
- Water or buffer solution (e.g., phosphate-buffered saline at pH 7.4, pre-saturated with 1-octanol)

Procedure:

- The 1-octanol and aqueous phases are mutually saturated by shaking them together for an extended period (e.g., 24 hours) and then allowing them to separate.
- A known concentration of the test compound is dissolved in one of the phases (usually the one in which it is more soluble).
- A known volume of this solution is added to a known volume of the other phase in a separatory funnel or vial.
- The mixture is shaken vigorously for a set period (e.g., 1-2 hours) to allow for the partitioning of the compound between the two phases to reach equilibrium.
- The two phases are then separated, typically by allowing them to stand or by centrifugation to ensure a clean separation.

- The concentration of the compound in each phase is determined using a suitable analytical method.
- The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase.
- The LogP is then calculated as the base-10 logarithm of P.

## Determination of Aqueous Solubility

Aqueous solubility is a critical parameter, especially in drug development. A common method for its determination is the equilibrium shake-flask method.

Apparatus:

- Glass vials with screw caps
- Thermostatically controlled shaker or incubator
- Filtration apparatus (e.g., syringe filters)
- Analytical instrumentation for concentration determination (e.g., HPLC-UV)
- Water or buffer of desired pH

Procedure:

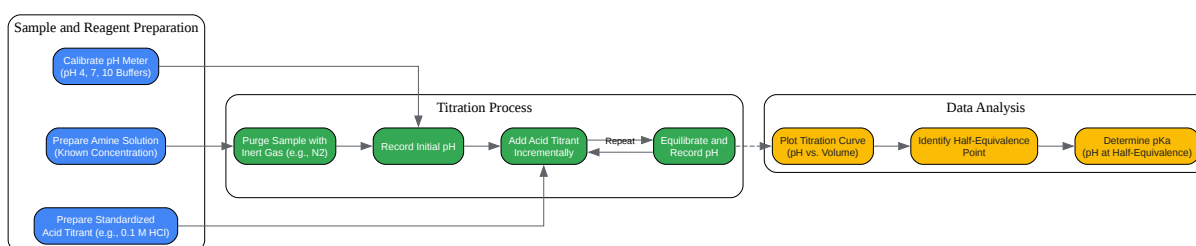
- An excess amount of the solid compound is added to a known volume of the aqueous medium in a glass vial.
- The vial is sealed and agitated in a thermostatically controlled shaker at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time to ensure equilibrium is reached (typically 24-72 hours).
- After equilibration, the suspension is allowed to stand to allow undissolved solids to settle.
- A sample of the supernatant is carefully withdrawn and filtered to remove any undissolved particles. The filter material should be checked for any potential binding of the compound.

- The concentration of the dissolved compound in the filtrate is then determined using a validated analytical method.
- This concentration represents the equilibrium solubility of the compound under the specified conditions.

## Mandatory Visualizations

Information regarding specific biological signaling pathways or detailed experimental workflows for the synthesis or analysis of **3-Cyclohexylpyrrolidine** is not readily available in the public domain. Consequently, the creation of specific diagrams for these aspects is not feasible at this time.

To fulfill the visualization requirement, a general experimental workflow for the determination of pKa by potentiometric titration is provided below. This diagram illustrates the logical steps of the experimental protocol described previously.



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Caption: Workflow for pKa determination by potentiometric titration.

## Conclusion

This technical guide provides a summary of the predicted physicochemical properties of **3-Cyclohexylpyrrolidine** and detailed, generalized experimental protocols for their determination. The lack of extensive experimental data in the public domain highlights an opportunity for further research to characterize this compound. The provided protocols offer a solid foundation for any researcher or institution looking to undertake such experimental validation. The included workflow diagram for pKa determination serves as a practical illustration of the experimental process. For drug development professionals, the predicted properties can serve as an initial guide for computational modeling and lead optimization, with the strong recommendation that these values be experimentally verified.

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